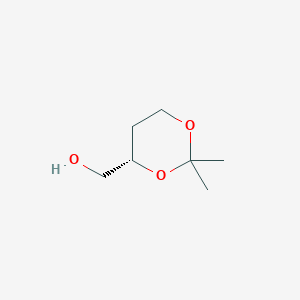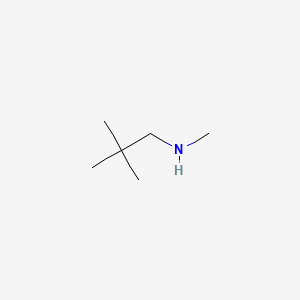
N,2,2-trimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,2,2-trimethylpropan-1-amine” is a chemical compound with the molecular formula C6H15N . It is also known as N-methyl-N-neopentylamine .
Molecular Structure Analysis
The molecular structure of “N,2,2-trimethylpropan-1-amine” consists of a central nitrogen atom bonded to a hydrogen atom and three carbon atoms. Two of the carbon atoms are part of a trimethyl group (CH3)3, and the other is part of a propyl group (CH2)3 .Chemical Reactions Analysis
While specific chemical reactions involving “N,2,2-trimethylpropan-1-amine” are not available, amines in general can undergo a variety of reactions. For instance, primary and secondary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
“N,2,2-trimethylpropan-1-amine” has a molecular weight of 101.19 . It has a boiling point of 81.8±8.0 °C at 760 mmHg and a vapor pressure of 80.6±0.1 mmHg at 25°C . It also has a flash point of -7.4±8.5 °C .Applications De Recherche Scientifique
Catalytic Amination of Biomass-Based Alcohols
N,2,2-trimethylpropan-1-amine plays a role in the catalytic amination of biomass-based alcohols, contributing to the sustainable production of amines. This process is crucial for manufacturing various chemicals used in agrochemicals, pharmaceuticals, and food additives, showcasing the compound's utility in green chemistry and sustainability efforts (Pera‐Titus & Shi, 2014).
Synthesis of Non-Isocyanate Polyurethanes
The compound is involved in the synthesis of non-isocyanate polyurethanes, highlighting its role in creating safer and more environmentally friendly polymeric materials. This application is particularly relevant in developing biobased polyhydroxyurethanes, which are crucial for various industrial applications, including coatings and adhesives (Camara et al., 2014).
Improvement of Soy Protein Isolate Films
In materials science, N,2,2-trimethylpropan-1-amine is used to enhance the physico-chemical properties of soy protein isolate films through cross-linking mechanisms. This application demonstrates the compound's potential in improving biodegradable packaging materials, which is vital for reducing plastic waste and environmental impact (Kang et al., 2016).
Novel Synthetic Approaches in Organic Chemistry
The compound facilitates innovative synthetic approaches in organic chemistry, such as the novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines, illustrating its importance in expanding the toolbox of synthetic chemists for creating complex molecular structures (Mekhael et al., 2002).
Development of Thermo-Responsive Drug Carriers
N,2,2-trimethylpropan-1-amine is utilized in designing thermo-responsive hyperbranched poly(amine-ester)s as acid-sensitive drug carriers. This application underscores the compound's role in advancing drug delivery technologies, particularly in creating responsive systems that can improve the targeting and efficacy of therapeutic agents (Pang et al., 2011).
Safety and Hazards
“N,2,2-trimethylpropan-1-amine” is a chemical that needs to be handled with care. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for “N,2,2-trimethylpropan-1-amine” are not available, research in the field of amines is ongoing. For instance, there are developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . This could potentially open up new avenues for the use of amines like “N,2,2-trimethylpropan-1-amine”.
Propriétés
IUPAC Name |
N,2,2-trimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGXHNDRCRTZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512732 |
Source


|
| Record name | N,2,2-Trimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethylpropan-1-amine | |
CAS RN |
26153-91-3 |
Source


|
| Record name | N,2,2-Trimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dimethylpropyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





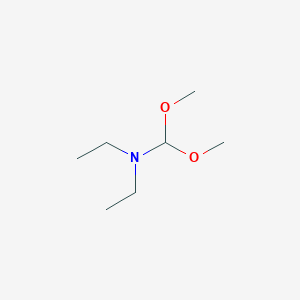
![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)




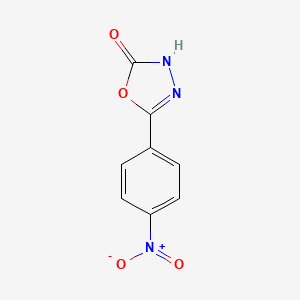
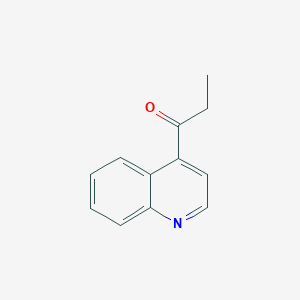
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)
